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molecular formula C10H9NO B183371 Isoquinolin-3-ylmethanol CAS No. 76884-34-9

Isoquinolin-3-ylmethanol

Cat. No. B183371
M. Wt: 159.18 g/mol
InChI Key: CMGQQHGOFWZGJH-UHFFFAOYSA-N
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Patent
US04261992

Procedure details

3-Hydroxymethylisoquinoline (110 g) is added to thionyl chloride (130 cc), whilst cooling so as to keep the temperature between 25° and 30° C. The reaction mixture is then heated to the reflux temperature at a rate which is such that the evolution of gas is not excessive. The mixture is heated under reflux for 90 minutes (until the evolution of gas ceases) and then for a further 30 minutes. It is then cooled to 5° C. with ice, the slurry formed is filtered and the solid is washed with diethyl ether. 3 -Chloromethylisoquinoline hydrochloride (136 g), m.p. 202° C., is obtained.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[N:4]=[CH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2.S(Cl)([Cl:15])=O>>[ClH:15].[Cl:15][CH2:2][C:3]1[N:4]=[CH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:2.3|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
OCC=1N=CC2=CC=CC=C2C1
Name
Quantity
130 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling so as
CUSTOM
Type
CUSTOM
Details
the temperature between 25° and 30° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated to the reflux temperature at a rate which
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 90 minutes (until the evolution of gas ceases) and then for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the slurry formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
the solid is washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC=1N=CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 136 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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